1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-
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Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fused imidazo-purine ring system, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-purine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxy and methoxy phenyl groups via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Materials Science: Development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: Without the substituted phenyl groups.
Purine Derivatives: Compounds with similar purine cores but different substituents.
Uniqueness
The unique combination of the imidazo-purine core with ethoxy and methoxy phenyl groups may confer specific biological activities or physical properties not seen in other compounds.
Properties
CAS No. |
96885-24-4 |
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Molecular Formula |
C24H23N5O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O4/c1-5-33-18-12-8-16(9-13-18)29-19(15-6-10-17(32-4)11-7-15)14-28-20-21(25-23(28)29)26(2)24(31)27(3)22(20)30/h6-14H,5H2,1-4H3 |
InChI Key |
QVWSPHUHEBKDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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